molecular formula C8H6ClIO4S B6614311 methyl 3-(chlorosulfonyl)-5-iodobenzoate CAS No. 1155083-86-5

methyl 3-(chlorosulfonyl)-5-iodobenzoate

Cat. No. B6614311
CAS RN: 1155083-86-5
M. Wt: 360.55 g/mol
InChI Key: BGULWIKQSCOSTF-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-iodobenzoate, or MCSIB, is an organic compound that is used in a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile compound with a range of properties that make it useful in scientific research and laboratory experiments.

Scientific Research Applications

MCSIB has a range of applications in scientific research and laboratory experiments. It is used as a reagent in the synthesis of other compounds, such as 3-chloro-5-iodobenzoic acid and 2-chloro-5-iodobenzoic acid. It is also used in the synthesis of pharmaceuticals, such as the antifungal drug fluconazole. It is also used in the synthesis of polymers, such as poly(methyl 3-chlorosulfonyl-5-iodobenzoate), which has applications in the medical and automotive industries.

Mechanism of Action

MCSIB is an organic compound that is used in a variety of scientific research applications. Its mechanism of action is not well understood, but it is believed to be a Lewis acid that is capable of forming complexes with other molecules. It is thought to interact with the nucleophilic groups of other molecules, such as amines, and to form covalent bonds with them. It is also thought to be able to form hydrogen bonds with other molecules, such as water molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MCSIB are not well understood. It is believed to be a weak acid and is not thought to have any significant effects on the human body. It is not known to be toxic or to have any adverse effects on the body.

Advantages and Limitations for Lab Experiments

MCSIB has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a versatile compound, and can be used in a variety of reactions. However, it is not a very stable compound, and it is prone to decomposition. It is also not very soluble in water, and it is not very volatile.

Future Directions

MCSIB has a range of potential future applications in scientific research and laboratory experiments. It could be used in the synthesis of new pharmaceuticals or polymers, or it could be used as a reagent in the synthesis of other compounds. It could also be used in the study of the mechanism of action of other compounds, or it could be used to study the biochemical and physiological effects of other compounds. Additionally, it could be used in the development of new catalysts or catalytic processes, or it could be used to study the properties of other compounds.

Synthesis Methods

MCSIB is synthesized through a reaction between methyl 3-chlorobenzoate, sodium iodide, and chlorosulfonic acid. The reaction is conducted in a three-phase system, with the chlorosulfonic acid acting as the solvent and the methyl 3-chlorobenzoate and sodium iodide acting as the reactants. The reaction occurs in the presence of a catalyst, usually a Lewis acid such as boron trifluoride, and is typically conducted at a temperature of 80-90°C.

properties

IUPAC Name

methyl 3-chlorosulfonyl-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGULWIKQSCOSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chlorosulfonyl)-5-iodobenzoate

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